

physicochemical properties of 4-Methoxyoxindole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Methoxyoxindole

Cat. No.: B1361148

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **4-Methoxyoxindole**

For Researchers, Scientists, and Drug Development Professionals

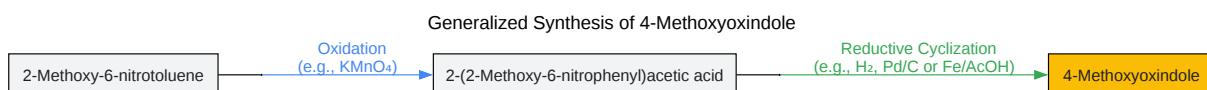
This technical guide provides a detailed overview of the core physicochemical properties of **4-Methoxyoxindole** (CAS RN: 7699-17-4), a substituted oxindole of interest in medicinal chemistry and organic synthesis. This document collates available experimental and predicted data, outlines a representative synthetic pathway, and provides generalized experimental protocols relevant to its characterization.

Core Physicochemical Properties

4-Methoxyoxindole, also known as 4-methoxyindolin-2-one, is an aromatic heterocyclic organic compound. Its core structure consists of a benzene ring fused to a pyrrolidinone ring, with a methoxy group substitution at the 4-position. The presence of the lactam (cyclic amide) functionality, the aromatic ring, and the electron-donating methoxy group dictates its chemical reactivity and physical properties.

Data Summary

The known and predicted physicochemical properties of **4-Methoxyoxindole** are summarized in the table below. It is important to note that while experimental data for the melting point is available, other parameters are derived from computational predictions and should be treated as estimates.


Property	Value	Data Type	Source(s)
CAS Registry Number	7699-17-4	Experimental	[1]
Molecular Formula	C ₉ H ₉ NO ₂	Experimental	[1]
Molecular Weight	163.17 g/mol	Calculated	[1]
Appearance	Off-white to light brown solid	Experimental	[1]
Melting Point	196 °C	Experimental	[1]
Boiling Point	355.4 ± 42.0 °C	Predicted	[1]
Density	1.208 ± 0.06 g/cm ³	Predicted	[1]
pKa (Acidic)	13.79 ± 0.20	Predicted	[1]

Synthesis and Experimental Protocols

While specific, peer-reviewed synthesis protocols for **4-Methoxyoxindole** are not widely published, a common and effective method for producing substituted oxindoles is through the reductive cyclization of corresponding 2-nitrophenylacetic acids.

Generalized Synthesis Workflow

The synthesis of **4-methoxyoxindole** can be logically proposed via a two-step process starting from 2-methoxy-6-nitrotoluene. The workflow involves an oxidation step to form the acetic acid derivative, followed by a reductive cyclization to yield the final oxindole product.

[Click to download full resolution via product page](#)

A generalized workflow for the synthesis of **4-Methoxyoxindole**.

Experimental Protocol: Melting Point Determination

The melting point is a critical parameter for assessing the purity of a crystalline solid. The following is a standard protocol for its determination.

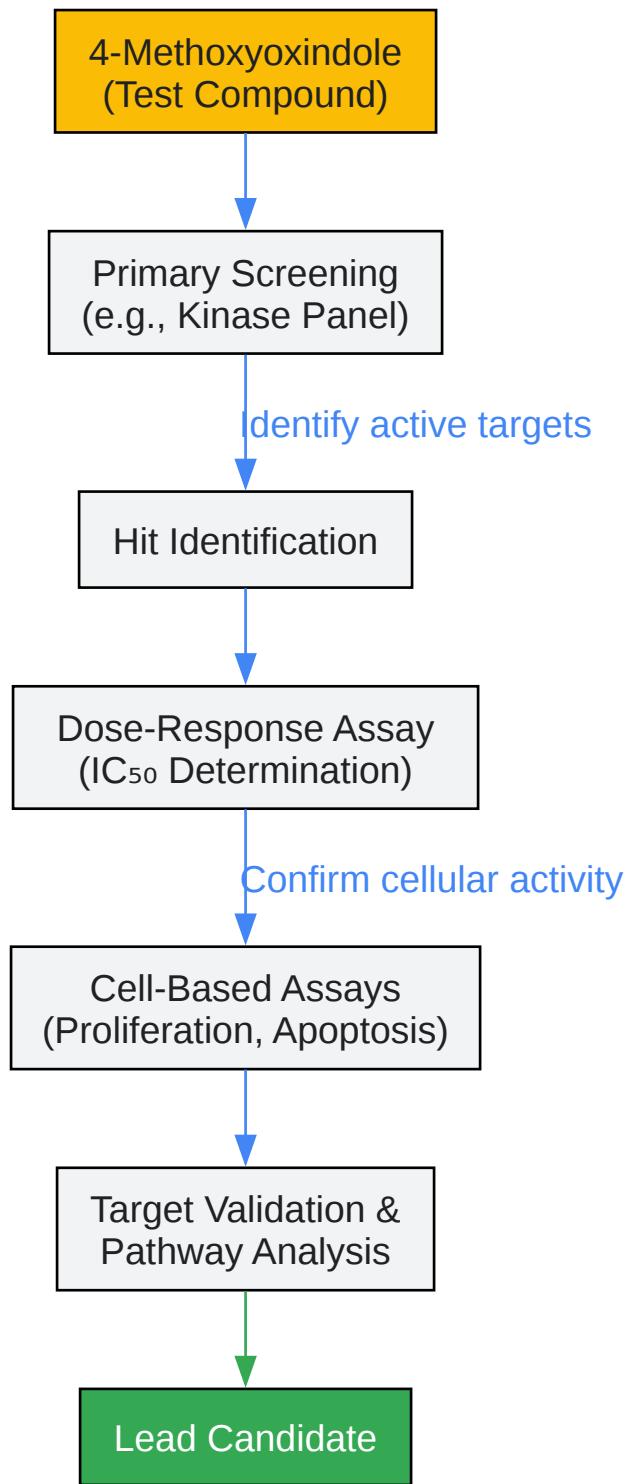
Objective: To determine the melting point range of a synthesized solid sample of **4-Methoxyoxindole**.

Apparatus:

- Capillary melting point apparatus
- Glass capillary tubes (sealed at one end)
- Spatula
- Mortar and pestle
- Sample of **4-Methoxyoxindole** (dried)

Procedure:

- **Sample Preparation:** Ensure the **4-Methoxyoxindole** sample is completely dry and free of solvent. If necessary, grind the crystalline sample into a fine powder using a mortar and pestle.
- **Capillary Loading:** Tap the open end of a capillary tube into the powdered sample to pack a small amount of material into the tube. The packed sample should be approximately 2-3 mm in height.
- **Apparatus Setup:** Place the loaded capillary tube into the sample holder of the melting point apparatus.
- **Heating and Observation:**
 - Set the apparatus to heat at a rapid rate initially to approach the expected melting point (e.g., to ~180 °C).


- Reduce the heating rate to 1-2 °C per minute as the temperature nears the expected melting point of 196 °C.
- Carefully observe the sample through the magnifying lens.
- Data Recording:
 - Record the temperature at which the first drop of liquid appears. This is the onset of melting.
 - Record the temperature at which the entire solid sample has turned into a clear liquid. This is the completion of melting.
 - The two recorded temperatures constitute the melting point range. For a pure compound, this range should be narrow (typically < 2 °C).

Biological Activity and Signaling Pathways

As of the current literature, there is limited specific information detailing the biological activity or signaling pathway modulation for **4-Methoxyoxindole** itself. However, the oxindole scaffold is a well-established "privileged structure" in medicinal chemistry. Various substituted oxindoles are known to be potent inhibitors of several protein kinases, including receptor tyrosine kinases (RTKs) like VEGFR and PDGFR, and intracellular kinases such as Src and Aurora kinases.

The logical workflow for investigating a novel oxindole derivative like **4-methoxyoxindole** would involve a series of tiered screening and validation steps.

Investigative Workflow for Oxindole Derivatives

[Click to download full resolution via product page](#)

A logical workflow for evaluating the biological activity of a novel oxindole.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physicochemical properties of 4-Methoxyoxindole]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1361148#physicochemical-properties-of-4-methoxyoxindole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com